6-(4-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Overview
Description
6-(4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is a heterocyclic compound that features a pyrrolopyridine core with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired pyrrolopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide in methanol can be used for nucleophilic aromatic substitution.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the substituent introduced, such as methoxy derivatives when using sodium methoxide.
Scientific Research Applications
6-(4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-(4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolopyridine core can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds are also studied for their potential as PARP-1 inhibitors and show similar pharmacological profiles.
Uniqueness
6-(4-NITROPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of new compounds with tailored biological activities.
Properties
Molecular Formula |
C13H7N3O4 |
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Molecular Weight |
269.21 g/mol |
IUPAC Name |
6-(4-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C13H7N3O4/c17-12-10-2-1-7-14-11(10)13(18)15(12)8-3-5-9(6-4-8)16(19)20/h1-7H |
InChI Key |
IEBCWWOSLZDOEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
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